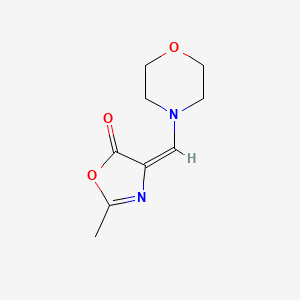
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes an oxazolone ring fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolone with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced oxazolone rings.
Scientific Research Applications
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(phenylmethylen)-4H-oxazol-5-on: This compound shares a similar oxazolone structure but with a phenyl group instead of a morpholine moiety.
2-Methyl-4-[(2-methylphenyl)methylene]-5(4H)-Oxazolone: Another similar compound with a methylphenyl group.
Uniqueness
2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazolone derivatives and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(4E)-2-methyl-4-(morpholin-4-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H12N2O3/c1-7-10-8(9(12)14-7)6-11-2-4-13-5-3-11/h6H,2-5H2,1H3/b8-6+ |
InChI Key |
GFSWBILASANGTQ-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=N/C(=C/N2CCOCC2)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CN2CCOCC2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



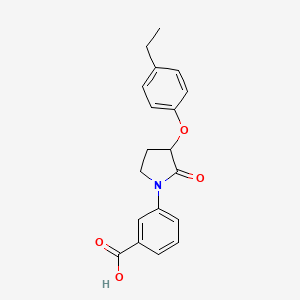

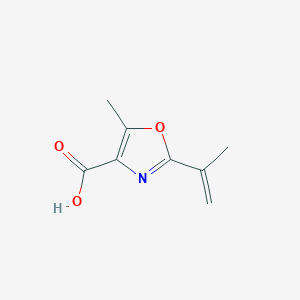

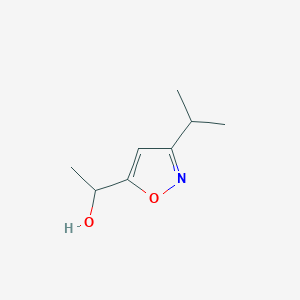
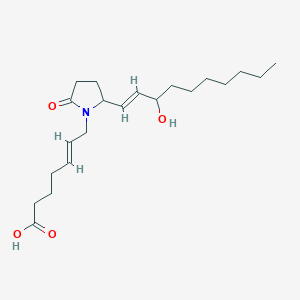

![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)



![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

